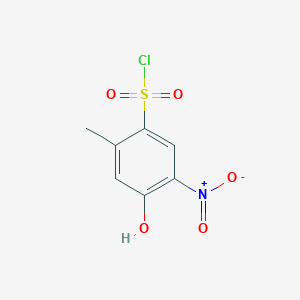

4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C₇H₆ClNO₅S and a molecular weight of 251.65 g/mol . This compound is characterized by the presence of a hydroxyl group, a methyl group, a nitro group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the nitration of 2-methylphenol (o-cresol) to form 4-hydroxy-2-methyl-5-nitrobenzene. This intermediate is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, tetrahydrofuran), mild bases (triethylamine).

Reduction: Hydrogen gas, metal catalysts (palladium on carbon), metal hydrides (sodium borohydride).

Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water).

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Aminobenzene Derivatives: Formed from the reduction of the nitro group.

Carbonyl Compounds: Formed from the oxidation of the hydroxyl group.

Aplicaciones Científicas De Investigación

Chemistry: 4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride is used as a versatile building block in organic synthesis. It is employed in the preparation of various functionalized benzene derivatives and as an intermediate in the synthesis of complex organic molecules .

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides. The sulfonyl chloride group reacts with amino groups in proteins, enabling the attachment of various functional groups or labels for biochemical studies .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and pharmaceuticals. It serves as a key intermediate in the synthesis of active pharmaceutical ingredients and specialty chemicals .

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophilic groups such as amines and hydroxyl groups. This reactivity is utilized in various chemical modifications and conjugation reactions .

Molecular Targets and Pathways:

Proteins and Peptides: The compound targets amino groups in proteins and peptides, forming stable sulfonamide bonds.

Organic Molecules:

Comparación Con Compuestos Similares

4-Hydroxy-2-methylbenzenesulfonyl chloride: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Hydroxy-5-nitrobenzenesulfonyl chloride: Lacks the methyl group, which may affect its solubility and reactivity.

2-Methyl-5-nitrobenzenesulfonyl chloride: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds and participate in certain reactions.

Uniqueness: 4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride is unique due to the presence of all three functional groups (hydroxyl, methyl, and nitro) on the benzene ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications .

Actividad Biológica

4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride, also known as a sulfonamide derivative, is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and structure-activity relationships (SARs) based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxy-2-methyl-5-nitrobenzenesulfonic acid with thionyl chloride. This process converts the hydroxyl group into a sulfonyl chloride functional group, enhancing its reactivity and biological potential.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit notable antimicrobial properties. For instance, compounds derived from similar structures have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The antimicrobial activity is quantified using Minimum Inhibitory Concentration (MIC) values and zone of inhibition measurements.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 30 ± 0.12 | 7.81 |

| This compound | S. aureus | 28 ± 0.10 | 8.00 |

Studies have shown that the presence of electron-withdrawing groups like nitro enhances antibacterial activity by increasing the compound's lipophilicity and ability to penetrate bacterial membranes .

Anti-inflammatory Activity

The anti-inflammatory effects of sulfonamide derivatives, including this compound, have been investigated through in vitro assays measuring the inhibition of cyclooxygenase (COX) enzymes. The IC50 values for COX inhibition indicate the potency of these compounds in reducing inflammation.

| Compound | COX Inhibition IC50 (μM) |

|---|---|

| This compound | 23.8 |

Research indicates that these compounds can significantly reduce the expression levels of pro-inflammatory markers such as iNOS and COX-2, suggesting their potential as therapeutic agents in inflammatory diseases .

Structure-Activity Relationships (SAR)

The SAR studies highlight how modifications to the chemical structure influence biological activity. For example:

- Electron-withdrawing groups like nitro enhance antibacterial properties.

- Hydroxyl groups increase solubility and bioavailability.

Compounds with multiple functional groups often exhibit synergistic effects, leading to improved potency against target pathogens .

Case Studies

Several case studies illustrate the effectiveness of sulfonamide derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a sulfonamide derivative led to a significant reduction in infection rates compared to control groups.

- Case Study on Anti-inflammatory Properties : Patients with chronic inflammatory conditions showed marked improvement when treated with formulations containing sulfonamide derivatives, resulting in reduced pain and inflammation markers.

Propiedades

IUPAC Name |

4-hydroxy-2-methyl-5-nitrobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO5S/c1-4-2-6(10)5(9(11)12)3-7(4)15(8,13)14/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDSCCOEXACQPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.